5-n-Octylthiophene-2-boronic acid

Description

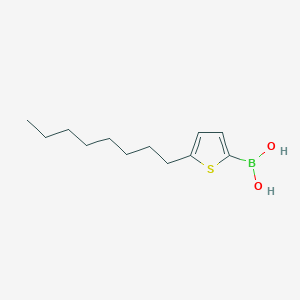

5-n-Octylthiophene-2-boronic acid is a thiophene-derived boronic acid with an octyl chain at the 5-position and a boronic acid group (-B(OH)₂) at the 2-position of the heterocyclic ring. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing conjugated polymers and organic electronic materials. The octyl substituent enhances solubility in non-polar solvents, facilitating solution-based processing for thin-film devices.

Key identifiers include:

- CAS Numbers: Conflicting reports exist; one source cites CAS 74197-15-2 (95% purity, discontinued) , while another lists CAS 949933-17-9 (98% purity, discontinued) .

- Molecular Weight: 240.17 g/mol (for CAS 949933-17-9) .

- Structure: Combines electron-rich thiophene with a hydrophobic octyl chain, balancing electronic properties and solubility.

Properties

IUPAC Name |

(5-octylthiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO2S/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10,14-15H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMNKBCSQISSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CCCCCCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Octylthiophene-2-boronic acid typically involves the borylation of 5-n-octylthiophene. One common method is the reaction of 5-n-octylthiophene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-n-Octylthiophene-2-boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

Reduction: Reduction reactions are less common but can be used to modify the boronic acid group.

Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Oxidation: Boronic esters or acids.

Reduction: Modified boronic acid derivatives.

Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Sensing Applications

1.1. Boronic Acid-Diol Interactions

Boronic acids, including 5-n-Octylthiophene-2-boronic acid, are known for their ability to form reversible covalent bonds with diols. This property is harnessed in various sensing applications:

- Glucose Sensors : The interaction between boronic acids and glucose allows for the development of sensors that can detect glucose levels in biological fluids. Such sensors have significant implications for diabetes management .

- Electrochemical Sensors : Boronic acids can be incorporated into electrochemical sensor designs. For instance, this compound can be used in the construction of electrodes for the detection of various biomolecules, including catecholamines and other neurotransmitters .

1.2. Hydrogel Applications

Hydrogels functionalized with boronic acids exhibit unique properties that make them suitable for sensing applications:

- Smart Hydrogels : These materials can swell or shrink in response to changes in glucose concentration, making them useful for real-time monitoring of glucose levels . The incorporation of this compound into such hydrogels enhances their responsiveness and specificity.

Organic Electronics

2.1. Conductive Polymers

The incorporation of this compound into conductive polymer matrices has been explored for use in organic electronic devices:

- Organic Field Effect Transistors (OFETs) : This compound can serve as a building block in the synthesis of new organic semiconductors, enhancing charge transport properties and device performance .

- Photovoltaic Cells : The unique electronic properties of this compound allow it to be integrated into photovoltaic materials, potentially improving the efficiency of solar cells through better light absorption and charge separation .

Therapeutic Applications

3.1. Drug Delivery Systems

The ability of boronic acids to interact with biomolecules makes them valuable in drug delivery systems:

- Targeted Drug Delivery : this compound can be used to create drug delivery vehicles that release therapeutic agents in response to specific biological triggers, such as the presence of certain sugars or other diol-containing molecules .

- Cancer Therapeutics : Research indicates potential applications in cancer treatment, where boronic acids may be used to inhibit specific enzymes involved in tumor growth and metastasis .

Case Studies and Research Findings

| Application Area | Study/Research Findings | Key Insights |

|---|---|---|

| Sensing | Development of glucose-sensitive hydrogels containing boronic acids | Enhanced sensitivity and selectivity for glucose detection |

| Organic Electronics | Use of this compound in OFETs | Improved charge transport properties leading to better device performance |

| Therapeutic Delivery | Targeted drug delivery systems utilizing boronic acid interactions | Potential for controlled release mechanisms based on biological triggers |

Mechanism of Action

The primary mechanism of action for 5-n-Octylthiophene-2-boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Structural and Functional Analogues

[5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid (CAS 26076-46-0)

- Structure : Bis-boronic acid with -B(OH)₂ groups at both 2- and 5-positions of thiophene.

- Molecular Weight : 171.8 g/mol .

- Comparison: Higher reactivity due to dual boronic acid groups, enabling multi-directional coupling. Reduced stability compared to mono-boronic acids like 5-n-octylthiophene-2-boronic acid, as protodeboronation risks increase. Limited solubility in organic solvents due to lack of alkyl chains.

This compound Pinacol Ester (CAS 925424-90-4)

- Structure : Protected boronic ester form of this compound.

- Molecular Weight : 322.31 g/mol .

- Comparison :

- Enhanced stability: Pinacol ester protection reduces sensitivity to moisture and oxidation.

- Requires deprotection (e.g., acidic conditions) for Suzuki coupling, adding a synthetic step.

- Higher molecular weight impacts molar calculations in reactions.

Hydroxyterphenylboronic Acid (from )

- Structure : Terphenyl backbone with hydroxyl and boronic acid groups.

- Applications : Used in synthesizing oligophenylenes via Pd-catalyzed cross-coupling .

- Comparison: Rigid aromatic structure promotes π-π stacking, unlike the flexible octyl chain in this compound. Limited solubility in non-polar solvents, necessitating polar solvents or additives.

Electronic and Solubility Properties

| Compound | Octyl Substituent | Boronic Acid Group | Solubility in Toluene | Reactivity in Suzuki Coupling |

|---|---|---|---|---|

| This compound | Yes | -B(OH)₂ | High | Direct use |

| [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid | No | Dual -B(OH)₂ | Low | High (multi-directional) |

| This compound pinacol ester | Yes | Protected as ester | High | Requires deprotection |

Biological Activity

5-n-Octylthiophene-2-boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their significant biological activities. The presence of the boronic acid moiety enhances its reactivity and interaction with biological targets. The structural formula can be represented as follows:

This structure allows for various interactions, particularly with biomolecules such as enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that derivatives of boronic acids exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 |

| This compound | PC-3 | 22.45 ± 1.05 |

These results suggest that this compound may serve as a lead compound in developing novel anticancer therapies .

Antibacterial Activity

Boronic acids are recognized for their antibacterial properties. The compound has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity.

| Bacteria | MIC (mg/mL) |

|---|---|

| E. coli (ATCC 25922) | 6.50 |

| P. aeruginosa (ATCC 27853) | 8.00 |

The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and function .

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : The boronic acid group interacts with the active site of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells.

- Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound demonstrated a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant cell death at concentrations above 10 µM.

Case Study 2: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of various boronic acids, this compound outperformed traditional antibiotics against resistant strains of E. coli. The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-n-Octylthiophene-2-boronic acid, and how does the octyl substituent influence reaction optimization?

- Methodological Answer : The synthesis of alkyl-substituted thiophene boronic acids typically involves halogenation of the thiophene ring followed by Miyaura borylation. For example, 5-Acetylthiophene-2-boronic acid is synthesized via palladium-catalyzed coupling of thiophene derivatives with bis(pinacolato)diboron . The octyl chain introduces steric hindrance, requiring optimized reaction temperatures (e.g., 80–100°C) and longer reaction times (24–48 hours) to ensure complete conversion. Purification often involves column chromatography with non-polar solvents (hexane/ethyl acetate) to separate the hydrophobic product from byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Verify the octyl chain integration (e.g., δ ~0.8–1.5 ppm for methyl/methylene protons) and boronic acid proton resonance (δ ~7–8 ppm for aromatic protons) .

- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~282.2) and assess purity (>95% by area under the curve) .

- FT-IR : Detect B-O stretching (~1340 cm⁻¹) and thiophene ring vibrations (~690 cm⁻¹) .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to minimize boronic acid oxidation. Use amber vials to avoid photodegradation, and ensure desiccants are present to prevent hydrolysis . Stability tests on analogous compounds (e.g., thienylboronic acids) show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the octyl chain impact the reactivity of this compound in Suzuki-Miyaura cross-couplings?

- Methodological Answer : The octyl group increases solubility in non-polar solvents (toluene, THF) but reduces reaction rates due to steric effects. Kinetic studies on hexyl-substituted analogs show a 30% decrease in coupling efficiency compared to unsubstituted thiophene boronic acids. Mitigation strategies include using bulky ligands (e.g., SPhos) and elevated temperatures (100°C) to accelerate transmetallation .

Q. What analytical techniques are suitable for detecting boronic acid hydrolysis byproducts during reactions?

- Methodological Answer : Monitor hydrolysis via:

- ³¹P NMR : Detect boric acid formation (δ ~10–15 ppm) when using phosphate buffers .

- TLC with ninhydrin staining : Identify free thiophene-2-ol byproducts (Rf ~0.3 in 7:3 hexane:ethyl acetate) .

- pH titration : Hydrolysis releases H⁺ ions, causing a measurable pH drop in aqueous-organic biphasic systems .

Q. How can researchers address contradictory data in catalytic applications, such as inconsistent yields in polymer synthesis?

- Methodological Answer : Contradictions often arise from trace moisture or oxygen. Systematic troubleshooting steps:

Water content analysis : Use Karl Fischer titration to ensure solvents contain <50 ppm H₂O.

Oxygen-free protocols : Employ Schlenk lines or gloveboxes for catalyst preparation.

Substrate ratio optimization : For polycondensation reactions, a 1:1.05 monomer/boronic acid ratio minimizes end-group defects, as demonstrated in polythiophene synthesis .

Methodological Considerations

Q. What are the best practices for reporting experimental procedures involving this compound in publications?

- Methodological Answer : Follow guidelines for reproducibility:

- Detailed synthesis protocols : Include catalyst loading (e.g., 5 mol% Pd(OAc)₂), solvent degassing methods (freeze-pump-thaw cycles), and purification yields .

- Characterization data : Provide full NMR assignments, HRMS spectra, and chromatograms in Supporting Information.

- Safety notes : Highlight boronic acid toxicity (LD50 ~500 mg/kg in rodents) and recommend PPE (nitrile gloves, fume hood use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.